2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide
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Overview
Description
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Step 1: 3-(trifluoromethyl)aniline is reacted with glyoxylic acid in the presence of hydrochloric acid.
Step 2: The reaction mixture is heated to reflux for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide.
Reduction: Formation of 2-hydroxy-N-[3-(trifluoromethyl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-hydroxy-N-[3-(trifluoromethyl)phenyl]propionamide
- 2-hydroxy-N-[3-(trifluoromethyl)phenyl]butyramide
Uniqueness
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-8(15)5-14/h1-4,14H,5H2,(H,13,15) |
InChI Key |
JVUDHJXWDNFWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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